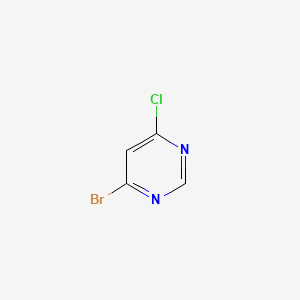

4-Bromo-6-chloropyrimidine

説明

4-Bromo-6-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 . It is used in various fields of organic synthesis .

Synthesis Analysis

The synthesis of 4-Bromo-6-chloropyrimidine and similar compounds often involves the condensation of suitable aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions .Molecular Structure Analysis

The molecular structure of 4-Bromo-6-chloropyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 4th position and a chlorine atom at the 6th position . The molecular weight of this compound is 193.43 g/mol .Chemical Reactions Analysis

4-Bromo-6-chloropyrimidine, like other pyrimidine derivatives, can undergo a variety of chemical reactions. These reactions often involve the bromine and chlorine substituents and can lead to the formation of a wide range of products .Physical And Chemical Properties Analysis

4-Bromo-6-chloropyrimidine is a solid compound . It has a molecular weight of 193.43 g/mol and a complexity of 80.4 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .科学的研究の応用

1. Regioselective Synthesis of New Pyrimidine Derivatives

- Summary of the Application: 4-Bromo-6-chloropyrimidine is used in the regioselective synthesis of new pyrimidine derivatives. These derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

- Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

2. Mono- and Diamination of 4,6-Dichloropyrimidine

- Summary of the Application: 4-Bromo-6-chloropyrimidine is used in the mono- and diamination of 4,6-dichloropyrimidine, 2,6-dichloropyrazine, and 1,3-dichloroisoquinoline with adamantane-containing amines .

- Methods of Application: The chlorine atom at the alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .

- Results or Outcomes: The prototropic equilibrium in these compounds was studied using NMR spectroscopy. The introduction of the second amino substituent in 4-amino-6-chloropyrimidine, 2-amino-chloropyrazine, and 1-amino-3-chloroisoquinoline was achieved using Pd (0) catalysis .

3. Preparation of 6-chloro-2,4-diaminopyrimidine 3-N-oxide

- Summary of the Application: 4-Bromo-6-chloropyrimidine is used in the preparation of 6-chloro-2,4-diaminopyrimidine 3-N-oxide .

- Methods of Application: The preparation involves the use of N-oxides. The reactions were carried out using various reagents .

- Results or Outcomes: The preparation resulted in the formation of 6-chloro-2,4-diaminopyrimidine 3-N-oxide .

4. Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

- Summary of the Application: 4-Bromo-6-chloropyrimidine is used in the synthesis of pyrimido[4,5-d]pyrimidine derivatives .

- Methods of Application: The synthesis was carried out with the support of the iodine catalyst to get an effective reaction .

- Results or Outcomes: The results of the analysis produced four pyrimido[4,5-d]pyrimidine derivatives .

5. Synthesis of Novel Oxo Pyrimido Pyrimidine and Their Derivatives

- Summary of the Application: 4-Bromo-6-chloropyrimidine is used in the synthesis of novel oxo pyrimido pyrimidine and their derivatives .

- Methods of Application: The synthesis involved the use of 4-methoxybenzaldehyde and acetophenone in the presence of alcoholic KOH by Claisen-Schmidt condensation reaction .

- Results or Outcomes: The synthesis resulted in the formation of novel oxo pyrimido pyrimidine and their derivatives .

6. Synthesis of Di- and Tricationic Pyridinium Substituted Pyrimidines

- Summary of the Application: 4-Bromo-6-chloropyrimidine is used in the synthesis of di- and tricationic pyridinium substituted pyrimidines .

- Methods of Application: The synthesis involves the use of various reagents and the reactions were carried out under different conditions .

- Results or Outcomes: The synthesis resulted in the formation of di- and tricationic pyridinium substituted pyrimidines .

7. Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives as Antioxidant Agents

- Summary of the Application: 4-Bromo-6-chloropyrimidine is used in the synthesis of pyrimido[4,5-d]pyrimidine derivatives and test their activity as antioxidants .

- Methods of Application: The reaction was carried out with the support of the iodine catalyst to get an effective reaction .

- Results or Outcomes: The results of the analysis produced four pyrimido[4,5-d]pyrimidine derivatives .

8. Synthesis of Novel Oxo Pyrimido Pyrimidine and Their Derivatives

- Summary of the Application: 4-Bromo-6-chloropyrimidine is used in the synthesis of novel oxo pyrimido pyrimidine and their derivatives .

- Methods of Application: The synthesis involved the use of 4-methoxybenzaldehyde and acetophenone in the presence of alcoholic KOH by Claisen-Schmidt condensation reaction .

- Results or Outcomes: The synthesis resulted in the formation of novel oxo pyrimido pyrimidine and their derivatives .

将来の方向性

Research into compounds like 4-Bromo-6-chloropyrimidine is ongoing. For instance, targeting BRD4 with potent and specific inhibitors may offer novel effective therapeutics for patients with inflammatory bowel disease (IBD), particularly those who are refractory to anti-TNFα therapy and IBD-related profibrotic . Developing highly specific BRD4 inhibitors for IBD medications may help erase the drawbacks of most current pan-BET/BRD4 inhibitors, such as off-target effects, poor oral bioavailability, and low gut mucosal absorbance .

特性

IUPAC Name |

4-bromo-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMQGCFSFMXMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668599 | |

| Record name | 4-Bromo-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloropyrimidine | |

CAS RN |

126401-90-9 | |

| Record name | 4-Bromo-6-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126401-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)

![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)

![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 5,6-dimethyl- (9CI)](/img/structure/B594738.png)

![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)